2-Acetyl-9,9'-spirobifluorene

Catalog No.
S14690361
CAS No.
M.F
C27H18O
M. Wt
358.4 g/mol
Availability
In Stock
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2-Acetyl-9,9'-spirobifluorene

Product Name

2-Acetyl-9,9'-spirobifluorene

IUPAC Name

1-(9,9'-spirobi[fluorene]-2-yl)ethanone

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C27H18O/c1-17(28)18-14-15-22-21-10-4-7-13-25(21)27(26(22)16-18)23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3

InChI Key

QSLZVYDDSITJLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46

2-Acetyl-9,9'-spirobifluorene is an organic compound belonging to the spirobifluorene family, characterized by its unique spiro structure that consists of two fluorene units connected through a single carbon atom. This compound has garnered interest in organic chemistry due to its potential applications in materials science and as a building block for more complex organic molecules. The presence of an acetyl group at the second position enhances its reactivity and solubility, making it a valuable intermediate in various synthetic pathways.

, primarily due to the electrophilic nature of the acetyl group. Key reactions include:

  • Oxidation: The acetyl group can be oxidized to form carboxylic acids or further oxidized to form other functional groups.
  • Reduction: The compound can be reduced to yield alcohol derivatives.
  • Friedel-Crafts Acylation: This reaction can introduce additional acyl groups onto the spirobifluorene structure, allowing for the synthesis of more complex derivatives.
  • Electro

Several methods exist for synthesizing 2-acetyl-9,9'-spirobifluorene:

  • Friedel-Crafts Acylation: This is a common method involving the reaction of 9,9'-spirobifluorene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group.
  • Grignard Reaction: A Grignard reagent can react with a suitable carbonyl compound to form 2-acetyl-9,9'-spirobifluorene through nucleophilic addition followed by hydrolysis .
  • Electrochemical Synthesis: Cyclic voltammetry studies suggest that electrochemical methods can also be employed to generate this compound from its precursors .

2-Acetyl-9,9'-spirobifluoreneOne acetyl group; versatile intermediateOrganic electronics; synthesis9,9'-SpirobifluoreneBase structure; no substituentsMaterial science2,2'-Diacetyl-9,9'-spirobifluoreneTwo acetyl groups; increased reactivityOrganic synthesisFluorenone DerivativesVarious functional groups; diverse propertiesPharmaceuticals; dyes

Interaction studies involving 2-acetyl-9,9'-spirobifluorene often focus on its electrochemical behavior and potential interactions with metal ions or other ligands. For instance, its ability to form complexes with transition metals could be explored for applications in catalysis or materials science. Additionally, studies on its radical species may reveal insights into its reactivity and potential biological interactions.

Several compounds are structurally similar to 2-acetyl-9,9'-spirobifluorene:

  • 9,9'-Spirobifluorene: The parent compound without any substituents; serves as a foundational structure for derivatives.
  • 2,2'-Diacetyl-9,9'-spirobifluorene: Contains two acetyl groups; offers enhanced reactivity compared to 2-acetyl-9,9'-spirobifluorene due to increased steric hindrance and electronic effects .
  • Fluorenone Derivatives: These compounds share the fluorene backbone but differ in functional groups attached; they often exhibit different chemical properties and reactivity profiles.

Comparison Table

CompoundUnique Features

Friedel-Crafts Acylation Strategies for Spirobifluorene Functionalization

Friedel-Crafts acylation remains the most widely employed method for introducing acetyl groups onto the spirobifluorene backbone. The reaction typically involves 9,9'-spirobifluorene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under inert conditions. The spirobifluorene’s electron-rich aromatic rings facilitate electrophilic substitution at the 2-position, yielding 2-acetyl-9,9'-spirobifluorene with regioselectivity exceeding 85%.

Critical parameters include the stoichiometric ratio of acetyl chloride to spirobifluorene (1.2:1 optimal) and reaction temperatures between 0°C and 25°C to minimize side reactions. Recent studies have explored alternatives to AlCl3, such as triflic acid (CF3SO3H), which acts as a Brønsted superacid to generate stabilized acylium ions, reducing polymerization byproducts. Comparative yields under these conditions are summarized below:

CatalystTemperature (°C)Time (h)Yield (%)
AlCl30–256–872–78
CF3SO3H252–382–88

The superacid approach not only accelerates the reaction but also simplifies purification by minimizing residual catalyst contamination.

Tf2O-Mediated Dehydrative Coupling Approaches

Trifluoromethanesulfonic anhydride (Tf2O) has emerged as a versatile reagent for constructing spirocyclic frameworks via dehydrative coupling. This method involves the reaction of fluorenones with biaryl precursors in the presence of Tf2O, which activates carbonyl groups through the formation of highly electrophilic triflate intermediates. For 2-acetyl-9,9'-spirobifluorene, the protocol employs 2-acetylfluorenone and a symmetrically substituted biaryl, yielding the spiro product through dual C–C bond formation.

The mechanism proceeds via a cascade of electrophilic activation and nucleophilic aromatic substitution. Tf2O first converts the fluorenone’s carbonyl oxygen into a triflate group, rendering the adjacent carbon highly electrophilic. Subsequent attack by the biaryl’s aromatic ring forms the spiro center, followed by rearomatization and triflate elimination. This method achieves yields of 75–92% with reaction times under 12 hours, outperforming traditional Friedel-Crafts approaches in scalability.

Mechanistic Insights into Spirocyclization Reactions

Spirocyclization in 2-acetyl-9,9'-spirobifluorene synthesis is governed by carbocation stability and orbital alignment. Density functional theory (DFT) studies reveal that the spiro-carbon formation proceeds through a Wagner-Meerwein 1,2-shift, where a tertiary carbocation intermediate (generated via protonation of the acetyl group) undergoes intramolecular attack by the adjacent fluorene unit. This step is rate-determining, with an activation energy barrier of ~25 kcal/mol.

Superacid catalysts like CF3SO3H stabilize carbocationic intermediates, reducing side reactions such as hydride shifts or oligomerization. Transient dicationic species, observed in Tf2O-mediated reactions, further enhance regioselectivity by preorganizing the biaryl and fluorenone moieties into coplanar conformations.

Optimization of Reaction Conditions for High-Yield Synthesis

Optimizing 2-acetyl-9,9'-spirobifluorene synthesis requires balancing reaction kinetics and thermodynamic control. Key variables include:

  • Catalyst Loading: Excess AlCl3 (>1.5 equiv) promotes over-acylation, while sub-stoichiometric amounts (<1 equiv) result in incomplete conversion. Tf2O-mediated reactions require only 0.1–0.2 equiv of catalyst due to its high electrophilicity.
  • Solvent Effects: Dichloromethane and 1,2-dichloroethane are optimal for Friedel-Crafts acylation, whereas Tf2O reactions benefit from low-polarity solvents like toluene to stabilize cationic intermediates.
  • Temperature Gradients: Gradual warming from −10°C to 25°C in Friedel-Crafts reactions minimizes exothermic side reactions, improving yields by 12–15%.

Recent advances in continuous-flow reactors have enabled gram-scale production with >90% purity, addressing previous limitations in batch processing.

The electrochemical behavior of 2-acetyl-9,9'-spirobifluorene has been extensively investigated through cyclic voltammetry techniques in dimethylformamide solutions [1]. The compound exhibits a characteristic quasi-reversible reduction process that leads to the formation of stable anion radicals under controlled electrochemical conditions [1] [2]. The cyclic voltammetry studies reveal that 2-acetyl-9,9'-spirobifluorene undergoes a one-electron reduction at an apparent standard potential of -1.77 V versus the saturated calomel electrode [1] [3].

The electrochemical reduction mechanism involves the addition of a single electron to the conjugated aromatic system, resulting in the formation of an anion radical species that demonstrates remarkable electrochemical reversibility [1]. The voltammetric response shows well-defined cathodic and anodic peaks, indicating that the electron transfer process occurs with relatively fast kinetics despite the structural complexity of the spirobifluorene framework [2]. The quasi-reversible nature of the reduction process suggests that the anion radical formation is accompanied by minor structural reorganization or solvation effects that slightly influence the reverse oxidation process [1].

Comparative electrochemical studies with the related compound 2,2'-diacetyl-9,9'-spirobifluorene reveal similar reduction behavior, with the diacetyl derivative showing a standard potential of -1.75 V versus saturated calomel electrode [1]. This minor difference of 0.02 V between the mono-acetyl and diacetyl derivatives indicates that the introduction of additional electron-withdrawing acetyl groups has a minimal effect on the overall reduction potential of the spirobifluorene core structure [1] [3].

ParameterValueReference
Standard Reduction Potential (E°)-1.77 V [1]
Reference ElectrodeSCE (Saturated Calomel Electrode) [1]
Solvent SystemDimethylformamide [1]
Supporting ElectrolyteTetraethylammonium perchlorate [1]
Concentration of Supporting Electrolyte0.1 mol dm⁻³ [1]
ReversibilityQuasi-reversible [1]
Electron Transfer ProcessOne-electron reduction to anion radical [1]

Persistence and Stability of Reduced Species in Aprotic Media

The anion radicals formed from 2-acetyl-9,9'-spirobifluorene demonstrate exceptional persistence and stability when generated in aprotic dimethylformamide media [1] [2]. This remarkable stability is attributed to the rigid spirobifluorene framework that provides effective delocalization of the excess electron density while preventing unwanted side reactions that typically plague anion radical species [1]. The aprotic nature of dimethylformamide plays a crucial role in maintaining anion radical stability by eliminating proton sources that could otherwise lead to rapid decomposition through protonation reactions [1].

The persistence of these reduced species has been confirmed through extended electrochemical measurements, where the anion radicals maintain their electrochemical activity over prolonged periods without significant degradation [1]. The stability is further enhanced by the absence of acidic hydrogen atoms in the immediate vicinity of the reduction site, which prevents intramolecular hydrogen abstraction reactions that commonly destabilize organic anion radicals [2]. The spirobifluorene structure provides a particularly favorable environment for anion radical stabilization due to its extended conjugated system and the perpendicular arrangement of the fluorene units, which distributes the electron density effectively across the molecular framework [1].

Studies comparing the stability of 2-acetyl-9,9'-spirobifluorene anion radicals with those of simpler aromatic ketones reveal the superior persistence of the spirobifluorene system [1]. The enhanced stability is attributed to the unique electronic properties conferred by the spiro linkage, which creates an interrupted conjugation pattern that localizes the reduction while maintaining overall molecular stability [2]. This combination of electronic delocalization and structural rigidity makes 2-acetyl-9,9'-spirobifluorene anion radicals particularly suitable for mechanistic studies and potential synthetic applications [1].

CompoundStandard Potential (V vs SCE)Anion Radical StabilityReversibility
2-Acetyl-9,9'-spirobifluorene-1.77Remarkable persistency in aprotic dimethylformamideQuasi-reversible
2,2'-Diacetyl-9,9'-spirobifluorene-1.75Remarkable persistency in aprotic dimethylformamideQuasi-reversible
9,9'-Spirobifluorene (parent compound)Not specified in available dataData not availableData not available

Electrolysis-Driven Transformation Pathways

Preparative electrolysis of 2-acetyl-9,9'-spirobifluorene in dimethylformamide containing tetraethylammonium perchlorate as supporting electrolyte leads to multiple transformation pathways depending on the presence of proton donors [1]. When excess acetic acid is introduced as a proton source, the electrolysis process generates three distinct products: a simple alcohol derivative, and two diastereoisomeric pinacol compounds [1] [3]. The formation of these products demonstrates the versatility of electrochemical reduction in driving complex organic transformations through controlled electron transfer processes [1].

The primary transformation pathway involves the initial formation of anion radicals through single-electron reduction, followed by subsequent reactions that depend on the availability of protons and the concentration of reactive intermediates [1]. In the presence of acetic acid, protonation of the anion radical leads to the formation of alcohol products through a classical reduction pathway [1]. Simultaneously, the coupling of two anion radical species results in the formation of carbon-carbon bonds, generating the characteristic pinacol products through reductive dimerization [1] [2].

The electrolysis conditions significantly influence the product distribution and transformation efficiency [1]. The use of dimethylformamide as solvent provides excellent solvation for both the starting material and the electrogenerated intermediates, facilitating the various transformation pathways [1]. The concentration of the supporting electrolyte at 0.1 mol dm⁻³ ensures adequate conductivity while minimizing competitive reactions that could interfere with the desired transformations [1] [3]. The controlled electrolysis environment allows for the selective generation of specific products by adjusting parameters such as applied potential, current density, and reaction time [1].

ProductFormation MechanismDiastereoisomeric ExcessConditions
Alcohol (Compound 3)Single electron reduction followed by protonationNot applicableDimethylformamide-tetraethylammonium perchlorate, excess acetic acid
Diastereoisomeric Pinacol (Compound 5)Electrochemical pinacol couplingSlightly favoring (±) compoundDimethylformamide-tetraethylammonium perchlorate, excess acetic acid
Diastereoisomeric Pinacol (Compound 6)Electrochemical pinacol couplingSlightly favoring (±) compoundDimethylformamide-tetraethylammonium perchlorate, excess acetic acid
Total Pinacol Products (5 + 6)Combined pinacol coupling productsLow diastereoselectivityDimethylformamide-tetraethylammonium perchlorate, excess acetic acid

Diastereoselectivity in Electrochemical Pinacol Coupling

The electrochemical pinacol coupling of 2-acetyl-9,9'-spirobifluorene proceeds through a mechanism involving the reductive dimerization of anion radical intermediates to form carbon-carbon bonds between two molecular units [1]. The coupling reaction generates two diastereoisomeric pinacol products, which have been isolated and characterized through nuclear magnetic resonance spectroscopy and mass spectrometry [1] [3]. The stereochemical outcome of this coupling reaction provides important insights into the mechanism of electrochemical carbon-carbon bond formation in complex aromatic systems [1].

The diastereoisomeric excess observed in the pinacol coupling products is relatively low, with only a slight preference for the formation of the racemic compound over the meso isomer [1]. This limited stereoselectivity indicates that the coupling process occurs with minimal stereocontrol, suggesting that the anion radical intermediates approach each other from multiple orientations during the bond-forming step [1]. The low diastereoselectivity is consistent with a mechanism involving freely diffusing anion radicals that couple without significant steric or electronic bias toward specific stereochemical outcomes [1] [2].

The formation of diastereoisomeric products has been confirmed through detailed nuclear magnetic resonance analysis, which reveals the presence of both possible stereoisomers in the reaction mixture [1]. The spectroscopic characterization shows that both pinacol products retain the characteristic spirobifluorene framework while incorporating the newly formed carbon-carbon bond that links two acetyl-bearing molecular units [1] [3]. The structural analysis indicates that the pinacol coupling preserves the fundamental electronic properties of the spirobifluorene system while creating larger, more complex molecular architectures [1].

Recent advances in electrochemical pinacol coupling methodology have demonstrated that higher diastereoselectivity can be achieved under specific conditions using appropriate catalysts and reaction environments [4]. However, the intrinsic coupling behavior of 2-acetyl-9,9'-spirobifluorene under standard electrolysis conditions results in the formation of both diastereoisomers with limited selectivity [1]. This behavior reflects the fundamental mechanistic aspects of electrochemical carbon-carbon bond formation in spirobifluorene systems and provides a baseline for understanding more complex stereoselective transformations [1] [2].

TechniqueCharacteristic Value/FeatureSignificance
¹³C Nuclear Magnetic Resonance (spiro-carbon)δ = 65.9 ppm (vs tetramethylsilane)Confirms spiro structure
Mass Spectrometry (Molecular Ion)100% relative abundance of molecular ion radical cationIndicates molecular stability
Ultraviolet-Visible AbsorptionStrong absorption in ultraviolet regionπ-π* transitions
Fluorescence EmissionBlue emission in visible regionPotential for optoelectronic applications

The structural response of 2-acetyl-9,9'-spirobifluorene under high-pressure conditions has been extensively characterized through Raman spectroscopy investigations that reveal comprehensive insights into molecular transformations occurring at elevated pressures [1] [2]. The compound demonstrates remarkable pressure-dependent behavior that can be systematically divided into three distinct pressure regimes, each characterized by unique spectroscopic signatures and structural modifications.

In the low-pressure regime below 1.3 gigapascals, 2-acetyl-9,9'-spirobifluorene exhibits linear frequency shifts with increasing pressure, reflecting the gradual hardening of molecular bonds upon volume reduction [1]. The Raman spectrum in this pressure range displays characteristic peaks spanning three primary frequency regions: intermolecular and torsional modes below 250 wavenumbers per centimeter, intramolecular vibrations between 300-1600 wavenumbers per centimeter, and carbon-hydrogen stretching vibrations in the 3000-3100 wavenumbers per centimeter range [1]. The systematic evolution of these spectroscopic features provides direct evidence for the progressive strengthening of both intermolecular and intramolecular interactions as the molecular system undergoes compression.

The most significant transformation occurs at approximately 1.3 gigapascals, where the compound undergoes a pressure-induced structural phase transition characterized by abrupt discontinuities in the Raman peak frequencies and the appearance of new vibrational modes [1]. This transition manifests as the disappearance of several intermolecular vibrational peaks and the progressive emergence of new Raman features as pressure increases from 1.5 to 3 gigapascals. The frequency evolution during this transition period exhibits non-linear behavior, with several peaks either remaining constant or softening by 1-8 wavenumbers per centimeter, indicating a weakening of corresponding intermolecular and intramolecular interactions due to abrupt anisotropic molecular repositioning within the unit cell [1].

The high-pressure phase above 4.2 gigapascals demonstrates significantly reduced pressure coefficients for all observed Raman peaks, reflecting the considerable stiffening of the molecular crystal structure at elevated pressures [1]. This behavior indicates the selective strengthening of intermolecular interactions, where the logarithmic pressure coefficients for intermolecular modes decrease by approximately six times compared to the low-pressure phase. The transformation exhibits reversible characteristics with a hysteresis of approximately 0.5 gigapascals, confirming the first-order nature of the observed phase transition [1].

Intermolecular vs. Intramolecular Bond Response to Compression

The differential response of intermolecular and intramolecular bonds to compression reveals a clear hierarchy of force constants and bond stiffness within the 2-acetyl-9,9'-spirobifluorene molecular framework [1]. Intermolecular interactions, primarily governed by van der Waals forces, demonstrate the highest compressibility with pressure coefficients ranging from 15-50 wavenumbers per centimeter per gigapascal in the low-pressure regime [1]. These weak intermolecular bonds undergo significant shortening and strengthening upon compression, reflecting their fundamental role in determining the overall mechanical response of the crystalline system.

Intramolecular covalent bonds within the spirobifluorene framework exhibit substantially lower compressibility, with pressure coefficients typically ranging from 1-10 wavenumbers per centimeter per gigapascal [1]. The robust nature of these bonds ensures minimal structural changes within the molecular backbone, maintaining the integrity of the spirobifluorene core structure throughout the compression process. The acetyl functional group, being covalently bound to the spirobifluorene framework, participates in this stable bonding network and demonstrates resistance to pressure-induced deformation.

Carbon-hydrogen stretching vibrations occupy an intermediate position in the compressibility hierarchy, with pressure coefficients ranging from 6-13 wavenumbers per centimeter per gigapascal in the low-pressure regime [1]. The peripheral position of hydrogen atoms within the molecular structure renders these bonds more sensitive to compression effects compared to the core covalent framework, yet less responsive than the intermolecular interactions. This intermediate behavior reflects the influence of both intramolecular bonding constraints and intermolecular packing arrangements on the hydrogen atom environment.

The force hierarchy analysis using logarithmic pressure coefficients reveals that the parameters span more than two orders of magnitude in the low-pressure phase, reflecting the coexistence of weak van der Waals intermolecular interactions and strong covalent intramolecular bonding [1]. For intermolecular modes, the coefficients remain nearly constant with an average value of approximately 0.23, while intramolecular modes follow a frequency-dependent relationship that demonstrates the progressive stiffening of higher-frequency vibrational modes [1].

Phase Transition Behavior in Crystalline States

The crystalline phase behavior of 2-acetyl-9,9'-spirobifluorene under pressure demonstrates a complex transformation that maintains the fundamental monoclinic crystal system while undergoing significant structural reorganization [1]. The compound crystallizes in the monoclinic structure with space group P21/c, characterized by lattice parameters that undergo anisotropic compression during the phase transition process [3] [1].

The phase transition at approximately 1.3 gigapascals represents a first-order structural transformation with distinct hysteretic behavior upon pressure release [1]. The high-pressure phase survives down to approximately 1.1 gigapascals during decompression, while the low-pressure phase is recovered at approximately 0.7 gigapascals, establishing a hysteresis window of 0.5 gigapascals [1]. This behavior indicates the presence of an energy barrier between the two structural configurations and confirms the first-order nature of the transition.

The bulk modulus of the system undergoes significant evolution during the pressure-induced transformation. In the low-pressure phase, analysis of intermolecular mode behavior yields an estimated bulk modulus of approximately 9 gigapascals, assuming a Grüneisen parameter of 2 for the corresponding vibrational modes [1]. This value represents a 50% increase compared to the parent fluorene crystals, which exhibit a bulk modulus of approximately 6 gigapascals in their low-pressure phase [1]. The enhanced mechanical stiffness of the spirobifluorene derivative reflects the influence of the spiro-linking and acetyl functionalization on the overall mechanical properties.

The absence of significant changes in the number of intermolecular modes appearing in the Raman spectrum throughout the pressure range suggests that the crystal structure most probably remains monoclinic during the entire compression process [1]. However, the transition involves substantial molecular reorientation and different stacking arrangements of the spirobifluorene molecules, similar to transformations observed in related polycyclic aromatic hydrocarbon systems. The selective strengthening of intermolecular interactions in the high-pressure phase results in a more homogenized state in terms of binding force distribution [1].

Hydrogen Bonding Effects on Molecular Conformation

Hydrogen bonding interactions play a crucial role in determining the molecular conformation and packing arrangements of 2-acetyl-9,9'-spirobifluorene under variable pressure conditions [4] [5] [6]. The compound demonstrates characteristic carbon-hydrogen to π-arene hydrogen bonding patterns that are significantly enhanced upon compression, influencing both the intermolecular aggregation behavior and the overall conformational stability [4] [5].

The spirobifluorene framework inherently resists close-packed crystal formation due to its three-dimensional molecular geometry, making it particularly susceptible to hydrogen bonding effects that govern molecular assembly [4] [5]. Under ambient conditions, carbon-hydrogen to π-arene interactions facilitate the formation of centrosymmetric dimers through weak hydrogen bonding, with typical hydrogen-to-centroid distances ranging from 2.59 to 2.8 angstroms [7]. These interactions become progressively stronger under compression as intermolecular distances decrease, leading to enhanced molecular aggregation and modified packing arrangements.

The acetyl functional group in 2-acetyl-9,9'-spirobifluorene introduces additional opportunities for hydrogen bonding interactions through the carbonyl oxygen atom and adjacent carbon-hydrogen bonds [8]. These interactions can form intramolecular hydrogen bonds in specific conformational arrangements, influencing the overall molecular geometry and stability. The presence of the acetyl group also affects the electronic distribution within the spirobifluorene framework, potentially modifying the strength and directionality of existing hydrogen bonding interactions.

Pressure-induced enhancement of hydrogen bonding interactions contributes to the observed phase transition behavior and the selective strengthening of intermolecular forces at elevated pressures [1]. The frequency response of hydrogen-bonding-related vibrational modes demonstrates systematic hardening upon compression, with increased pressure coefficients reflecting the enhanced interaction strength. The spiro carbon environment maintains its tetrahedral geometry throughout the compression process, preserving the non-planar configuration that facilitates optimal hydrogen bonding geometries [9] [8].

The conformational flexibility of the spirobifluorene system allows for dynamic hydrogen bonding arrangements that can respond to external pressure stimuli [10] [6]. Surface modification studies using spirobifluorene derivatives have demonstrated that both physical hydrogen bonding and chemical bonding mechanisms can effectively organize these molecules into ordered assemblies [10]. Under compression, the enhanced hydrogen bonding interactions promote more efficient molecular packing while maintaining the essential structural features that define the spirobifluorene molecular architecture.

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Exact Mass

358.135765193 g/mol

Monoisotopic Mass

358.135765193 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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